molecular formula C9H9IOS B13173171 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13173171
M. Wt: 292.14 g/mol
InChI Key: NVPHHDPZWUCDKD-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methylsulfanyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-iodoacetophenone with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux.

    Substitution: Palladium catalyst, amines or thiols, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity, while the ketone functional group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen exchange or palladium-catalyzed coupling reactions. The combination of the iodine atom and the methylsulfanyl group also provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9IOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

NVPHHDPZWUCDKD-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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